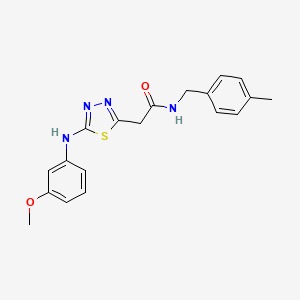

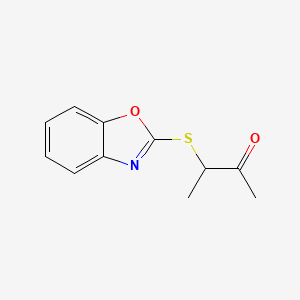

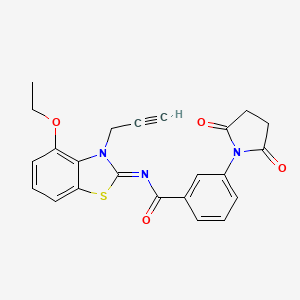

![molecular formula C12H12ClNOS B2470117 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole CAS No. 672950-03-7](/img/structure/B2470117.png)

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, also known as CEPT, is a chemical compound used in various scientific research applications. It is a heterocyclic compound, containing both nitrogen and sulfur atoms, and is synthesized by a multi-step reaction. CEPT is of particular interest in the field of medicinal chemistry due to its potential to act as a novel therapeutic agent. It has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Applications De Recherche Scientifique

Fungicidal Activity

- A study by Chen, Li, and Han (2000) synthesized a series of thiadiazoles, including compounds structurally similar to 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, which exhibited fungicidal activity against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000).

Biological Activity

- Párkányi and Schmidt (2000) reported the synthesis of quinazolinone derivatives, related to the 1,3-thiazole structure, which are expected to possess biological activity (Párkányi & Schmidt, 2000).

Molluscicidal Properties

- El-bayouki and Basyouni (1988) demonstrated that certain thiazolo[5,4-d]pyrimidines, similar in structure to the subject compound, have molluscicidal properties against the snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Analgesic and Anti-inflammatory Activities

- Dewangan et al. (2015) investigated 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities, indicating the potential medical applications of such compounds (Dewangan et al., 2015).

Antimicrobial Activity

- Vinusha et al. (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole and found moderate activity against bacterial and fungal species, highlighting antimicrobial potential (Vinusha et al., 2015).

Cardioprotective Activity

- Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives and found them to have cardioprotective effects in vitro, suggesting therapeutic applications (Drapak et al., 2019).

Mécanisme D'action

Target of Action

It is known that this compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides such as thiamethoxam, thiacloprid, and clothianidin . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .

Mode of Action

The second-generation neonicotinoid insecticides, for which it is a precursor, act by binding to nachrs, causing overstimulation of the nervous system, paralysis, and eventually death of the insect .

Biochemical Pathways

Neonicotinoids, which are synthesized using this compound, affect the signaling pathway mediated by nachrs .

Result of Action

The insecticides synthesized from this compound cause overstimulation of the insect nervous system, leading to paralysis and death .

Propriétés

IUPAC Name |

2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTJJGSFKGPALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

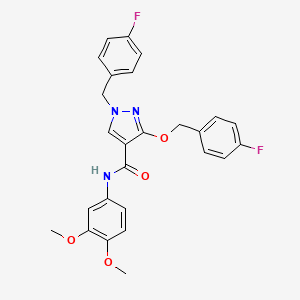

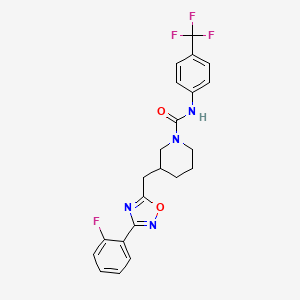

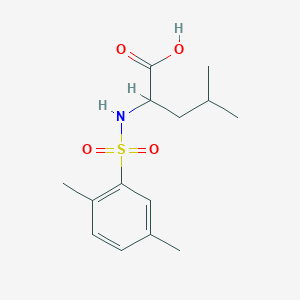

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

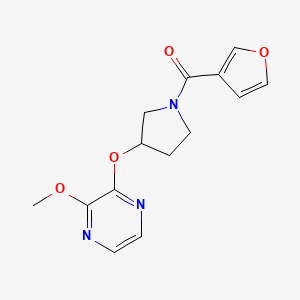

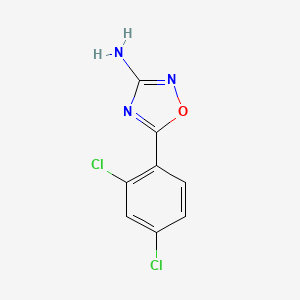

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)